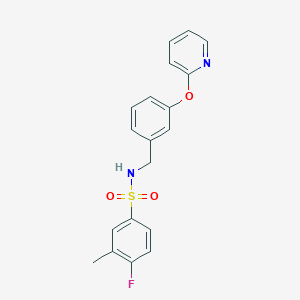

4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is notable for its unique chemical structure, which includes a fluorine atom, a methyl group, and a pyridin-2-yloxy moiety attached to a benzenesulfonamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzenesulfonyl chloride and 3-(pyridin-2-yloxy)benzylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Coupling Reaction: The key step involves the coupling of 4-fluoro-3-methylbenzenesulfonyl chloride with 3-(pyridin-2-yloxy)benzylamine in the presence of a base such as triethylamine or sodium carbonate. This reaction forms the desired sulfonamide linkage.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for larger batches. This includes:

Batch Reactors: Utilizing large batch reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

Automation: Employing automated systems for precise control of reaction conditions and monitoring.

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic applications are of particular interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, though further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mecanismo De Acción

The mechanism by which 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

4-fluoro-3-methylbenzenesulfonamide: Lacks the pyridin-2-yloxy moiety, making it less versatile in terms of chemical reactivity.

3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide: Does not have the fluorine atom, which may affect its biological activity and chemical properties.

N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide: Missing both the fluorine and methyl groups, potentially altering its interaction with biological targets.

Uniqueness

The presence of the fluorine atom, methyl group, and pyridin-2-yloxy moiety in 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Actividad Biológica

The compound 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, efficacy against specific targets, and overall pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{18}H_{19}FN_{2}O_{3}S

- Molecular Weight : 364.42 g/mol

This compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrase and other enzymes.

- Carbonic Anhydrase Inhibition : Sulfonamides typically act as inhibitors of carbonic anhydrase enzymes. The presence of the sulfonamide group in this compound suggests that it may inhibit human carbonic anhydrase II (hCA II), which plays a crucial role in physiological processes such as respiration and acid-base balance. Studies indicate that sulfonamides can bind to the zinc ion in the enzyme's active site, thus inhibiting its catalytic activity .

- NLRP3 Inflammasome Modulation : Research has shown that analogs of benzenesulfonamides can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This suggests that this compound may possess anti-inflammatory properties by modulating this pathway .

Antimicrobial Activity

Sulfonamide derivatives have historically been used as antimicrobial agents. The biological activity of this compound against various bacterial strains was evaluated in vitro:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These results indicate moderate antimicrobial activity, particularly against Gram-negative bacteria like E. coli, which is significant for therapeutic applications in treating infections .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can reduce inflammation in mouse models. For instance, administration of the compound resulted in a significant decrease in TNFα production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

- Study on NLRP3 Inhibition : A study involving analogs of benzenesulfonamides showed that certain modifications could enhance inhibitory potency against the NLRP3 inflammasome. The lead compound exhibited an IC50 value of 0.42 µM, suggesting that structural modifications can significantly impact biological activity .

- Efficacy Against Inflammatory Diseases : In models of acute myocardial infarction, compounds similar to this compound were shown to engage targets effectively, leading to reduced inflammatory markers and improved outcomes .

Propiedades

IUPAC Name |

4-fluoro-3-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-14-11-17(8-9-18(14)20)26(23,24)22-13-15-5-4-6-16(12-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKOCPWAHRAPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.